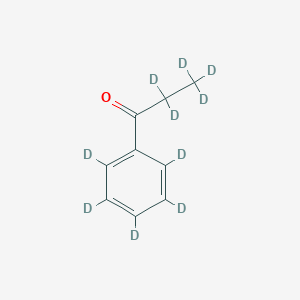

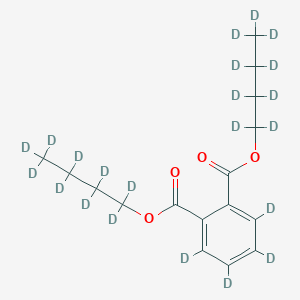

DI-N-Butyl phthalate-D22

Overview

Description

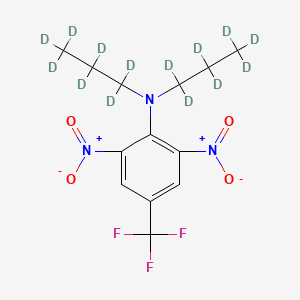

DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate (DBP), is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . DBP is produced by the reaction of n-butanol with phthalic anhydride .

Synthesis Analysis

DBP is synthesized by esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150 °C .

Molecular Structure Analysis

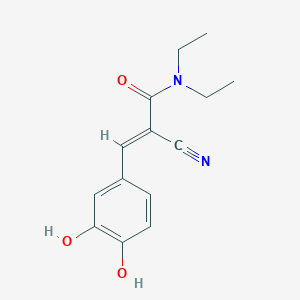

The molecular structure of DBP can be represented by the chemical formula C16H22O4 . It can also be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

DBP is an important plasticizer that enhances the utility of some major engineering plastics, such as PVC . Hydrolysis of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .

Physical And Chemical Properties Analysis

DBP is an odorless and oily liquid that is colorless to faint yellow in color . It is slightly soluble in water and does not evaporate easily .

Scientific Research Applications

Impact on Aquatic Life

- Impact on Fish Reproduction : DBP is known to significantly disturb the sex differentiation process in fish, particularly in European pikeperch. Administration of DBP was observed to cause feminization and delay testicular development, indicating its potency as an endocrine disruptor in aquatic environments (Jarmołowicz, Demska-Zakęś, & Zakęś, 2013).

Occurrence in Foods and Products

- Presence in Consumer Products : DBP is found in various consumer and personal care products due to its use as a solvent for holding color and scent. It's also a common environmental contaminant found in food sources, often as a result of leaching from packaging materials (Cao, 2010).

Comparative Toxicology

- Comparison with Other Phthalates : DBP and other phthalates like Diisobutyl phthalate exhibit similar anti-androgenic effects, suggesting comparable concerns regarding their use and impact on reproductive health (Borch, Axelstad, Vinggaard, & Dalgaard, 2006).

Environmental Impact and Biodegradation

Biodegradation in Wastewater Treatment : Studies have explored the use of certain bacteria for the biodegradation of DBP in wastewater treatments, demonstrating potential for environmentally friendly disposal and treatment of this compound (Hu, Yang, & Wang, 2015).

Degradation by Endophytic Bacteria : The biodegradation of DBP by specific bacterial strains like Bacillus subtilis shows promise for use in bioremediation and reducing accumulation in crops (Huang et al., 2018).

Removal in Batch Reactors : The use of acclimatized mixed cultures in batch reactors has been effective in treating different concentrations of DBP in both synthetic and actual wastewater, highlighting a potential method for mitigating environmental DBP contamination (Yang, Wang, & Chen, 2013).

Analytical Methodology

- Phthalates in Food Packaging : Advanced analytical methods have been developed to determine the presence of DBP in food and food packaging materials, crucial for understanding and regulating its exposure to consumers (Haji Harunarashid, Lim, & Harunsani, 2017).

Mechanism of Action

Target of Action

DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate, primarily targets the liver, kidneys, and testes . It is a peroxisome proliferator-activated receptor (PPAR) activator .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. It has been found to cause slight irritation of the skin and eyes of rabbits, and in short-term studies, concentrations of 250 mg/m3 and above caused irritation of the airways in the mouse .

Biochemical Pathways

this compound affects several biochemical pathways. It is converted to benzoate by decarboxylation, which then enters two different pathways: one is the protocatechuic acid pathway under the role of the pca cluster, and the other is the catechol pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to induce reduction of proliferation, increase of apoptosis, and DNA damage dependent on the PTEN/AKT pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is a manufactured chemical that is added to plastics, paint, glue, hair spray, and other household products. It is commonly found in the environment, and most people are exposed to low levels in the air, water, and food . It is also known to be stable at pH 4 and 7, undergoes hydrolysis at pH 9 (50°C) with a half-life of 66 hours, and is completely biodegradable .

Safety and Hazards

Future Directions

There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . This approach is more efficient and sustainable than physical and chemical technologies .

Biochemical Analysis

Biochemical Properties

DI-N-Butyl Phthalate-D22 plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been shown to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of mono-n-butyl phthalate and butanol. These interactions are crucial for the metabolism and detoxification of this compound in biological systems .

Cellular Effects

This compound has been found to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to disrupt the endocrine system by mimicking or inhibiting the action of natural hormones, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs), leading to the activation or inhibition of target genes involved in lipid metabolism and inflammation . Furthermore, it can inhibit the activity of enzymes such as cytochrome P450s, which are involved in the metabolism of various endogenous and exogenous compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation through hydrolysis and microbial action . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been shown to induce reproductive toxicity, liver damage, and developmental abnormalities in animal models . Threshold effects have also been observed, where certain dosages result in significant changes in biological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by esterases, which hydrolyze the ester bonds to produce mono-n-butyl phthalate and butanol . These metabolites can further undergo phase II metabolism, involving conjugation with glucuronic acid or sulfate, to enhance their excretion from the body. This compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes.

properties

IUPAC Name |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIRQSBPFJWKBE-ICZXYYBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334364 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358731-15-4 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetic acid hydrochloride](/img/structure/B1436202.png)

![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)

![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)